molecular formula C10H14N2O B1209223 Pseudooxynicotine CAS No. 2055-23-4

Pseudooxynicotine

Cat. No. B1209223
CAS RN: 2055-23-4
M. Wt: 178.23 g/mol
InChI Key: SGDIDUFQYHRMPR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex chemical reactions, such as the interrupted Ugi reaction used for synthesizing 11-methoxy mitragynine pseudoindoxyl, highlighting the intricate methods required for producing nicotine analogs and derivatives (Kim, Schneekloth, & Sorensen, 2012). While specific synthesis methods for pseudooxynicotine were not detailed, these insights into related compounds provide a foundation for understanding the complexity of synthesizing such molecules.

Molecular Structure Analysis

The molecular structure of this compound and its related compounds plays a vital role in their biochemical activities and degradation pathways. The transformation of nicotine to this compound by Pseudomonas putida involves crucial enzymes that target specific molecular structures within the nicotine molecule (Hu et al., 2015). Understanding these structural aspects is key to exploiting this compound for environmental or therapeutic purposes.

Chemical Reactions and Properties

This compound's role in the nicotine degradation pathway involves its conversion by specific enzymes, demonstrating the importance of biochemical reactions in environmental detoxification processes. The enzyme this compound amine oxidase is crucial for removing the CH3NH2 group from this compound, a step essential for the degradation of nicotine in certain bacterial pathways (Hu et al., 2015).

Physical Properties Analysis

While detailed physical properties specific to this compound were not provided in the researched documents, the study of similar compounds and their degradation products, such as the temperature stability of enzymes involved in the nicotine degradation pathway, offers insights into how such compounds may behave under various environmental conditions (Hu et al., 2015).

Chemical Properties Analysis

The chemical properties of this compound, especially its role in nicotine degradation, highlight the compound's potential in bioremediation. The enzymatic conversion of this compound into less harmful compounds demonstrates its chemical reactivity and importance in the breakdown of nicotine (Hu et al., 2015).

Scientific Research Applications

Nicotine Degradation and Environmental Applications

  • Nicotine Degradation by Pseudomonas : Pseudomonas putida strain S16 has been studied for its ability to degrade nicotine, resulting in the formation of pseudooxynicotine. This process is significant as this compound is a precursor for potent tobacco-specific lung carcinogens. The degradation pathway also produces intermediates like 6-hydroxy-3-succinoylpyridine (HSP) and 2,5-dihydroxypyridine (DHP), which are important for drug synthesis (Tang et al., 2008).
  • This compound Amine Oxidase : this compound amine oxidase (Pnao) is crucial in the pyrrolidine pathway of nicotine degradation by Pseudomonas putida strain S16. This enzyme is essential for detoxification of nicotine, particularly in removing the CH3NH2 group from nicotine (Hu et al., 2015).
  • Novel Genes in Nicotine Degradation : Research on Pseudomonas sp. strain HZN6 has led to the identification of novel genes involved in nicotine degradation. These genes play a crucial role in breaking down nicotine to this compound and other intermediates, advancing our understanding of nicotine catabolism at the genetic level (Qiu et al., 2012).

Understanding of Tobacco-Specific Nitrosamines

  • Intragastric Nitrosation of Nicotine : Studies have shown that this compound can undergo rapid nitrosation to produce tobacco-specific nitrosamines like NNK. This process is part of a proposed mechanism for the conversion of nicotine to NNK, a potent carcinogen (Caldwell et al., 1993).

Biotechnological Applications

  • Biodegradation of Nicotine : The study of nicotine degradation pathways in bacteria like Pseudomonas is essential for the biotechnological application in managing wastes with high nicotine content, such as those from tobacco manufacturing. The identification of bacteria capable of efficiently degrading nicotine, including the role of this compound in these pathways, is crucial for environmental management (Liu et al., 2014).

Mechanism of Action

Target of Action

Pseudooxynicotine’s primary target is the enzyme this compound Amine Oxidase (Pnao) found in the bacterium Pseudomonas putida strain S16 . This enzyme plays a crucial role in the pyrrolidine pathway of nicotine degradation, which is significant for the detoxification of nicotine .

Mode of Action

This compound interacts with its target, Pnao, by undergoing an oxidation process. This process involves the removal of the CH3NH2 group from this compound, resulting in the formation of 3-succinoylsemialdehyde-pyridine .

Biochemical Pathways

This compound is involved in the pyrrolidine pathway of nicotine degradation . This pathway is significant for the detoxification of nicotine, a major toxic component of tobacco . The degradation process transforms nicotine to 2,5-dihydroxypyridine through intermediates including N-methyl-myosmine, this compound, and 3-succinoylpyridine .

Pharmacokinetics

It is known that the enzyme pnao, which interacts with this compound, is very stable at temperatures below 50°c . Below this temperature, the enzyme activity increases as the temperature rises .

Result of Action

The action of this compound results in the detoxification of nicotine, a major toxic component of tobacco . The degradation process transforms nicotine to 2,5-dihydroxypyridine . This is a critical step for nicotine detoxification by Pseudomonas .

Action Environment

The action of this compound is influenced by environmental factors such as temperature. The enzyme Pnao, which interacts with this compound, shows increased activity as the temperature rises, up to a threshold of 50°C . Additionally, certain substances like tungstate may enhance the enzyme activity .

Safety and Hazards

The safety data sheet for pseudooxynicotine dihydrochloride indicates that it is a chemical of concern and should be handled with care .

Future Directions

The proteins and functional pathway identified in the current study represent attractive targets for degradation of environmental toxic compounds . The development of new biotechnologies in terms of the use of nicotine, the enzymes involved in its catabolism, and the microorganisms capable of degrading the alkaloid is a promising future direction .

properties

IUPAC Name

4-(methylamino)-1-pyridin-3-ylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-11-6-3-5-10(13)9-4-2-7-12-8-9/h2,4,7-8,11H,3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDIDUFQYHRMPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80174551
Record name Pseudooxynicotine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80174551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pseudooxynicotine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001240
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

2055-23-4
Record name Pseudooxynicotine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pseudooxynicotine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002055234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pseudooxynicotine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80174551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PSEUDOOXYNICOTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NJL277R65
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pseudooxynicotine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001240
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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